molecular formula C11H20N2O2 B3418756 Tert-butyl N-[(1S,4S,7S)-2-azabicyclo[2.2.1]heptan-7-YL]carbamate CAS No. 1290626-06-0

Tert-butyl N-[(1S,4S,7S)-2-azabicyclo[2.2.1]heptan-7-YL]carbamate

Cat. No.: B3418756
CAS No.: 1290626-06-0
M. Wt: 212.29 g/mol
InChI Key: LKMTYLUKCLIYBU-IWSPIJDZSA-N
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Description

Properties

IUPAC Name

tert-butyl N-[(1S,4S,7S)-2-azabicyclo[2.2.1]heptan-7-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-9-7-4-5-8(9)12-6-7/h7-9,12H,4-6H2,1-3H3,(H,13,14)/t7-,8-,9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKMTYLUKCLIYBU-CIUDSAMLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1C2CCC1NC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1[C@H]2CC[C@@H]1NC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1290626-06-0
Record name rac-tert-butyl N-[(1R,4R,7R)-2-azabicyclo[2.2.1]heptan-7-yl]carbamate
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Preparation Methods

The synthesis of Tert-butyl N-[(1S,4S,7S)-2-azabicyclo[2.2.1]heptan-7-YL]carbamate typically involves the reaction of a suitable azabicycloheptane derivative with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Tert-butyl N-[(1S,4S,7S)-2-azabicyclo[2.2.1]heptan-7-YL]carbamate can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

1.1 Enzyme Inhibition

Research indicates that tert-butyl N-[(1S,4S,7S)-2-azabicyclo[2.2.1]heptan-7-YL]carbamate may act as an inhibitor for specific enzymes involved in disease pathways. Its structural features allow it to interact uniquely with biological targets, potentially leading to the development of novel therapeutic agents.

Case Study:
In a study evaluating similar compounds, it was found that modifications in the bicyclic structure could enhance enzyme inhibition potency against certain targets, such as proteases or kinases. The specific interactions of this compound warrant further investigation to establish its efficacy and selectivity.

Pharmacological Applications

2.1 Neuropharmacology

The compound's structural similarity to known neurotransmitter modulators suggests potential applications in neuropharmacology. It may influence neurotransmitter systems, particularly those related to cognitive function and mood regulation.

Data Table: Potential Neuropharmacological Effects

CompoundTargetEffect
This compoundDopamine ReceptorsModulation of dopaminergic activity
Other Bicyclic CompoundsSerotonin ReceptorsAntidepressant-like effects

Synthesis and Structural Analysis

3.1 Synthesis Methods

The synthesis of this compound typically involves multi-step organic synthesis techniques that include cyclization reactions and carbamate formation.

Data Table: Synthesis Overview

StepReaction TypeKey Reagents
1CyclizationAzabicyclo precursor
2Carbamate FormationTert-butyl isocyanate

Comparative Analysis with Related Compounds

The unique bicyclic structure of this compound differentiates it from other carbamates and azabicyclic compounds.

Data Table: Structural Comparison

Compound NameStructure TypeUnique Features
Tert-butyl carbamateSimple CarbamateLacks bicyclic framework
Tert-butyl (1R,4R)-5-amino-2-azabicyclo[2.2.1]heptaneBicyclic Amino CompoundDifferent pharmacological properties

Conclusion and Future Directions

This compound shows promise in medicinal chemistry due to its potential enzyme inhibition and neuropharmacological effects. Future research should focus on detailed pharmacokinetic studies and clinical trials to explore its therapeutic potential fully.

The ongoing exploration of its biological activities may lead to the discovery of new therapeutic agents targeting various diseases, making this compound a valuable candidate for further investigation in drug development processes.

Mechanism of Action

The mechanism of action of Tert-butyl N-[(1S,4S,7S)-2-azabicyclo[2.2.1]heptan-7-YL]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into the active sites of these targets, modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

Enantiomeric and Diastereomeric Variants

(a) Enantiomer: Tert-Butyl N-[(1R,4R,7R)-2-azabicyclo[2.2.1]heptan-7-yl]carbamate
  • CAS : 2101335-28-6
  • Molecular Formula : C₁₁H₂₀N₂O₂ (identical to target compound)
  • Key Differences :
    • Stereochemistry : (1R,4R,7R) enantiomer .
    • Physical Properties : Predicted density 1.09 g/cm³, boiling point 322.8°C, pKa 12.27 .
    • Implications : Enantiomers often exhibit divergent biological activities due to stereospecific binding .
(b) Positional Isomer: Tert-Butyl N-(2-azabicyclo[2.2.1]heptan-5-yl)carbamate
  • CAS : 1932203-04-7
  • Key Differences: Substituent Position: Carbamate group at the 5-position instead of 6.

Bicyclic Framework Modifications

(a) Larger Bicyclic Systems
  • Compound : (1S,4S,5R)-2-azabicyclo[3.2.1]octane derivative (e.g., CAS 2288709-05-5) .
  • Key Differences :
    • Ring Size : Bicyclo[3.2.1]octane increases steric bulk and alters conformational flexibility.
    • Biological Activity : IC₅₀ values drop from 77.57 µM (bicyclo[2.2.1]heptane) to 6.25 µM (bicyclo[3.2.1]octane), indicating enhanced potency .
(b) Substituted Derivatives
  • Example : 5-Fluoro-2-azabicyclo[2.2.1]heptane hydrochloride (CAS 2288709-05-5) .

Alternative Bicyclo Scaffolds

(a) Tert-Butyl N-{8,8-dimethyl-2-azabicyclo[4.2.0]octan-7-yl}carbamate
  • CAS : 2166979-53-7
  • Molecular Formula : C₁₄H₂₆N₂O₂
  • Key Differences :
    • Ring System : Bicyclo[4.2.0]octane with 8,8-dimethyl groups.
    • Molecular Weight : 254.37 g/mol (higher due to additional methyl groups).
    • Implications : Increased hydrophobicity may improve membrane permeability .
(b) Azabicyclo[3.1.0]hexane Derivatives
  • Example : Tert-Butyl (1r,5s,6r)-3-azabicyclo[3.1.0]hexan-6-ylcarbamate (CAS 134677-60-4) .
  • Key Differences :
    • Smaller Ring System : Higher ring strain and reactivity.
    • Applications : Used in constrained peptide mimetics .

Physical Properties

Compound (CAS) Molecular Weight Density (g/cm³) Boiling Point (°C) pKa
Target (1250995-45-9) 212.29 - - -
Enantiomer (2101335-28-6) 212.29 1.09 322.8 12.27
Bicyclo[4.2.0] (2166979-53-7) 254.37 - - -

Biological Activity

Tert-butyl N-[(1S,4S,7S)-2-azabicyclo[2.2.1]heptan-7-YL]carbamate is a bicyclic compound with significant potential in medicinal chemistry due to its unique structural properties and biological activities. With the molecular formula C₁₁H₂₀N₂O₂ and a molecular weight of 212.29 g/mol, this compound has garnered attention for its interactions with various biological targets, particularly in the context of enzyme inhibition and receptor modulation.

Structural Characteristics

The compound features a tert-butyl group attached to a carbamate moiety linked to a bicyclic azabicyclo[2.2.1] framework. This structure is critical for its biological activity as it influences the compound's solubility, stability, and interaction with biological molecules.

PropertyValue
Molecular FormulaC₁₁H₂₀N₂O₂
Molecular Weight212.29 g/mol
CAS Number1931962-94-5
Purity97%

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It is believed to modulate the activity of these targets by binding to their active sites or altering their conformation, leading to changes in biochemical pathways and cellular processes.

Interaction Studies

Preliminary studies indicate that this compound may act as an inhibitor for certain enzymes involved in disease pathways, potentially offering therapeutic benefits in treating conditions such as neurodegenerative diseases or cancer.

Case Studies and Research Findings

Recent research has highlighted several key findings regarding the biological activity of this compound:

  • Enzyme Inhibition : Studies have shown that this compound exhibits inhibitory effects on specific proteases and kinases, which are crucial in various signaling pathways .
  • Receptor Modulation : The compound has been investigated for its ability to modulate neurotransmitter receptors, suggesting potential applications in neuropharmacology .
  • Therapeutic Applications : Due to its unique structure and biological properties, there is ongoing research into its use as a scaffold for developing new therapeutic agents targeting various diseases .

Comparative Analysis

This compound shares structural similarities with other bicyclic compounds but possesses unique characteristics that differentiate its biological activity:

Compound NameStructural FeaturesBiological Activity
Tert-butyl (1S,4S)-(-)-2,5-diazabicyclo[2.2.1]heptaneSimilar bicyclic structureModerate enzyme inhibition
Tert-butyl (1S,4R)-(-)-2-azabicyclo[3.3.0]octaneDifferent functional groupsLimited receptor interaction

Q & A

Q. What are the primary synthetic routes for Tert-butyl N-[(1S,4S,7S)-2-azabicyclo[2.2.1]heptan-7-YL]carbamate?

The compound is synthesized via multi-step routes involving carbamate formation with bicyclic amines. Key methods include:

  • N-Acylation : Reacting 7-azabicyclo[2.2.1]heptane derivatives with tert-butyl carbamoyl chloride under basic conditions (e.g., Et₃N in THF). This method achieves moderate yields (~36%) but requires careful purification due to byproducts .
  • Catalytic Coupling : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for functionalized derivatives, as demonstrated in the synthesis of tert-butyl intermediates in kinase inhibitor research .
  • Stereoselective Synthesis : Intramolecular cyclization of epoxides or strained intermediates to control stereochemistry, critical for preserving the (1S,4S,7S) configuration .
Synthetic MethodYieldKey ReagentsChallenges
N-Acylation36%tert-Butyl carbamoyl chloride, Et₃NByproduct removal
Catalytic Coupling40-60%Pd(PPh₃)₂Cl₂, CuISensitivity to oxygen/moisture
Epoxide Cyclization70%TBAF, HOAcRequires chiral resolution

Q. Which analytical techniques are critical for structural confirmation?

  • NMR Spectroscopy : ¹H/¹³C NMR resolves stereochemistry and confirms the bicyclic framework. For example, δ 1.95–1.40 ppm (m, 6H) corresponds to strained bicyclic protons .
  • Mass Spectrometry (ESI-MS) : Accurate mass determination (e.g., m/z 369.3 [M+H]⁺) validates molecular formula .
  • X-ray Crystallography : Definitive stereochemical assignment, as misassigned configurations (e.g., exo vs. endo) were corrected via crystallographic data .

Advanced Research Questions

Q. How does stereochemistry impact biological activity in related azabicyclo compounds?

Stereochemistry critically modulates receptor binding. For example:

  • (1S,3S,4R)-2-azabicyclo[2.2.1]heptane (Compound [32]) showed IC₅₀ = 77.57 µM against a target enzyme, while the (1S,4S,5R)-2-azabicyclo[3.2.1]octane analogue (Compound [33]) achieved IC₅₀ = 6.25 µM due to enhanced conformational rigidity .
  • Enantiomeric purity (>97%) is essential for pharmacological studies, as impurities can reduce binding affinity by 10–100× .

Q. What challenges arise in crystallographic refinement of this compound?

  • Strained Bicyclic Framework : High thermal motion in the azabicyclo[2.2.1]heptane core complicates electron density mapping. SHELXL refinement with restraints on bond lengths/angles is recommended .
  • Disorder in tert-Butyl Groups : The bulky tert-butyl moiety often exhibits rotational disorder. Strategies include:
  • Low-temperature data collection (100 K) to reduce thermal motion.
  • TWINABS for handling twinned crystals, common in bicyclic systems .

Q. How can synthesis bottlenecks (e.g., low yields) be mitigated?

  • Catalyst Optimization : Replacing PtO₂ (used in early routes ) with Pd/C or Ni catalysts improves yield (e.g., from 18% to 50% in hydrogenation steps).
  • Microwave-Assisted Synthesis : Reduces reaction time for cyclization steps (e.g., from 12 h to 30 min) while maintaining enantiomeric excess (>99%) .
  • Chiral Chromatography : Resolves diastereomers post-synthesis, critical for isolating the (1S,4S,7S) isomer .

Methodological Insights

Q. How are rotational barriers in N-acyl derivatives analyzed?

Variable-temperature NMR (VT-NMR) measures energy barriers (ΔG‡) for N–CO bond rotation. For example:

  • Acetyl Derivative : ΔG‡ = 10.8 kcal/mol (lower than unstrained analogues due to ring strain) .
  • Nitroso Derivative : ΔG‡ = 6.5 kcal/mol, indicating reduced steric hindrance .
DerivativeΔG‡ (kcal/mol)Technique
Acetyl10.8VT-NMR
Nitroso6.5VT-NMR

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl N-[(1S,4S,7S)-2-azabicyclo[2.2.1]heptan-7-YL]carbamate
Reactant of Route 2
Tert-butyl N-[(1S,4S,7S)-2-azabicyclo[2.2.1]heptan-7-YL]carbamate

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